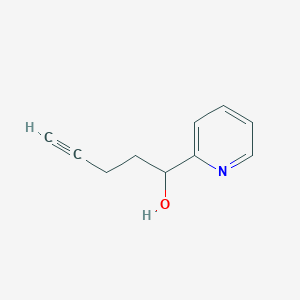
1-Pyridin-2-ylpent-4-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Pyridin-2-ylpent-4-yn-1-ol” is a chemical compound with the molecular formula C10H11NO . It’s a versatile compound used in scientific research. Its unique structure allows for diverse applications.
Molecular Structure Analysis
The molecular structure of “1-Pyridin-2-ylpent-4-yn-1-ol” involves a pyridine ring attached to a pent-4-yn-1-ol group . The exact structure can be determined using techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
Pyridinols, like “1-Pyridin-2-ylpent-4-yn-1-ol”, can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyridin-2-ylpent-4-yn-1-ol” include a predicted boiling point of 305.0±32.0 °C and a predicted density of 1.096±0.06 g/cm3 . The compound’s pKa is predicted to be 13.12±0.20 .Scientific Research Applications
Organocatalysis
Organocatalysts are vital for asymmetric synthesis, offering eco-friendly alternatives to metal-based catalysts. Derivatives similar to "1-Pyridin-2-ylpent-4-yn-1-ol" have been explored for their organocatalytic properties, particularly in asymmetric Michael addition reactions, showcasing their potential in catalyzing reactions with good to high yield and excellent enantioselectivities. The study of 1-(2-((3-hydroxynaphthalen-2-ylamino)methyl)pyrrolidin-1-yl)-2,2-dimethylpropan-1-one, a derivative, through 1D and 2D NMR experiments aids in understanding the catalytic mechanism and provides a reference for similar chemicals (Cui Yan-fang, 2008).
Coordination Chemistry and Luminescent Materials
Pyridine derivatives serve as versatile ligands in coordination chemistry, forming complexes with luminescent properties. Such complexes find applications in biological sensing and exhibit unusual thermal and photochemical spin-state transitions. The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been extensively reviewed, highlighting their potential in creating luminescent lanthanide compounds for biological applications and iron complexes with unique properties (M. Halcrow, 2005).
Sensing and Detection
Pyridine derivatives have been developed as dual chemo-sensors for the selective detection of metal ions in water. For instance, 1-(Pyridin-2-yl-hydrazonomethyl)-naphthalen-2-ol (PNOH) is a dual chemo-sensor for Al3+ and Zn2+, using 'turn-on' luminescence for trace amount detection through complex formation. This demonstrates the compound's utility in environmental monitoring and real water sample analysis (Naren Mudi et al., 2021).
Pyridinium Salts in Bioactive Pharmaceuticals
Pyridinium salts, structurally similar to "1-Pyridin-2-ylpent-4-yn-1-ol," play a significant role in bioactive pharmaceuticals. Their synthesis, reactivity, and applications cover a broad spectrum, including their use as ionic liquids, ylides, and inhibitors with antimicrobial, anticancer, and other biological activities. These salts are also pivotal in materials science and gene delivery, showcasing the chemical versatility and applicability of pyridine derivatives in both biological and material sciences (S. Sowmiah et al., 2018).
properties
IUPAC Name |
1-pyridin-2-ylpent-4-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h1,4-6,8,10,12H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOFLRLZOZFETL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC(C1=CC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyridin-2-ylpent-4-yn-1-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

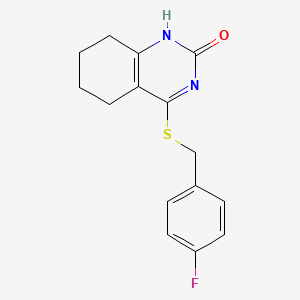

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B2833643.png)

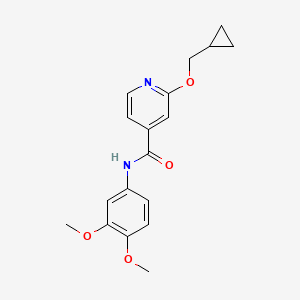
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2833649.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea](/img/structure/B2833653.png)
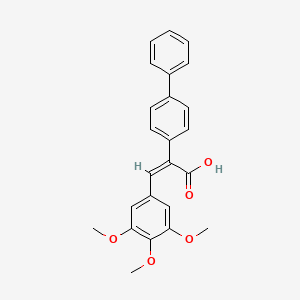

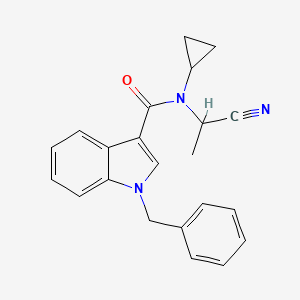
![8-(4-chlorobenzoyl)-6-[(4-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2833659.png)


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B2833664.png)